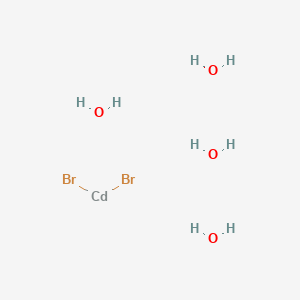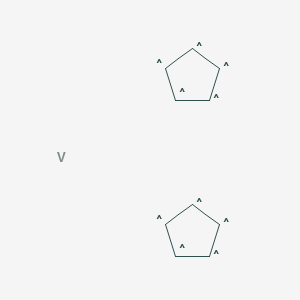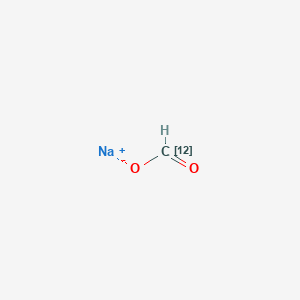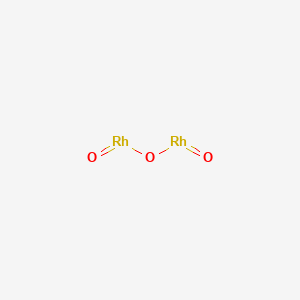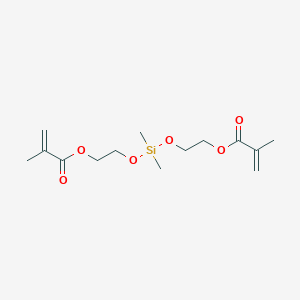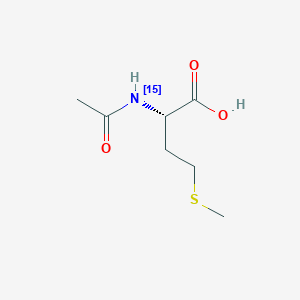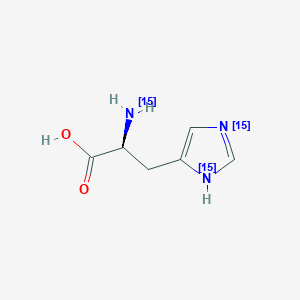
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole is a complex compound involving chromium in a high oxidation state.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is typically synthesized through the reaction of chromium trioxide with water. This reaction spontaneously generates chromic acid, dichromic acid, and their oligomers . The specific reaction conditions, such as temperature and pH, can influence the formation and stability of these compounds.
Industrial Production Methods
Industrial production of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the controlled reaction of chromium trioxide with water under specific conditions to ensure the desired product is obtained. The process may include steps to purify and isolate the compound from other reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where ligands or atoms in the compound are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium include reducing agents like sulfur dioxide and oxidizing agents like hydrogen peroxide. The reactions typically occur under acidic conditions to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation states of chromium, while oxidation reactions may produce higher oxidation states or different chromium compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has several scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its oxidative properties.
Wirkmechanismus
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to other substances, facilitating their oxidation. This property is due to the high oxidation state of chromium in the compound, which makes it highly reactive. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium can be compared with other similar compounds, such as:
Chromic Acid (H2CrO4): Another strong oxidizing agent with similar properties and applications.
Dichromic Acid (H2Cr2O7): A related compound that also acts as a strong oxidizing agent and is generated from chromium trioxide.
Oligomers of Chromic and Dichromic Acid: These compounds share similar chemical properties and reactivity due to their chromium content.
Eigenschaften
Molekularformel |
C6H10Cr2N4O7 |
|---|---|
Molekulargewicht |
354.16 g/mol |
IUPAC-Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole |
InChI |
InChI=1S/2C3H4N2.2Cr.2H2O.5O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
InChI-Schlüssel |
OPMAIHGGKQJERG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN=CN1.C1=CN=CN1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
